molecular formula C10H18FNO5S B13494163 tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate

tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B13494163
M. Wt: 283.32 g/mol
InChI Key: BRMSILWBYYTXPF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a complex organic compound featuring a tert-butyl group, a fluorosulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the morpholine ring. The tert-butyl group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate carboxylic acids . The fluorosulfonyl group can be added via sulfonylation reactions, using reagents like fluorosulfonic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides .

Scientific Research Applications

Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-[(methylsulfonyl)methyl]morpholine-4-carboxylate
  • Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
  • Tert-butyl (2S)-2-[(bromosulfonyl)methyl]morpholine-4-carboxylate

Uniqueness

Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methyl, chloro, and bromo counterparts .

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H18FNO5S

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl (2S)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

BRMSILWBYYTXPF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.